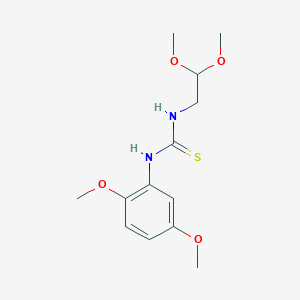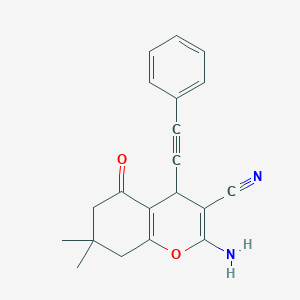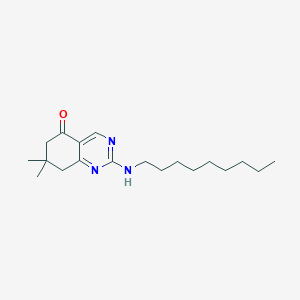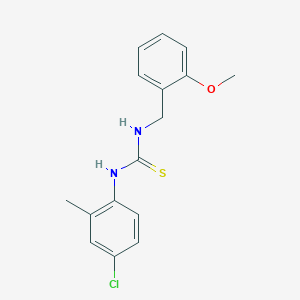![molecular formula C17H10ClNO2S B215848 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione, also known as CPDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPDT is a heterocyclic compound that contains a thiazine ring and an indeno ring. The compound has been synthesized using various methods, and its properties have been extensively studied. In
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various enzymes and proteins. For example, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2. In vivo studies have shown that the compound exhibits anti-inflammatory activity in a rat model of carrageenan-induced paw edema.
実験室実験の利点と制限
One advantage of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its diverse range of potential applications in various fields. However, one limitation of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione. One direction is to explore the compound's potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate the compound's potential as a building block for the synthesis of novel conjugated polymers and organic semiconductors. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activities for potential use in drug development.
合成法
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione can be synthesized using various methods, including the reaction of 4-chloroaniline with maleic anhydride followed by cyclization with thiourea. Alternatively, the compound can be synthesized using 4-chlorophenylhydrazine and maleic anhydride followed by cyclization with Lawesson's reagent. The yield of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione using these methods ranges from 40% to 70%.
科学的研究の応用
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as an anti-inflammatory agent. In material science, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a hole-transporting material in organic light-emitting diodes.
特性
製品名 |
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
|---|---|
分子式 |
C17H10ClNO2S |
分子量 |
327.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
InChI |
InChI=1S/C17H10ClNO2S/c18-10-7-5-9(6-8-10)16-13-14(19-17(21)22-16)11-3-1-2-4-12(11)15(13)20/h1-8,16H,(H,19,21) |
InChIキー |
ACNCZDLQNSUHCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)






![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)

![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

